molecular formula C16H16N2O3 B14467977 2-(3,5-Dimethylanilino)-1-(4-nitrophenyl)ethanone CAS No. 66144-17-0

2-(3,5-Dimethylanilino)-1-(4-nitrophenyl)ethanone

Cat. No.: B14467977
CAS No.: 66144-17-0
M. Wt: 284.31 g/mol
InChI Key: BDEUJQNTESIVCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethylanilino)-1-(4-nitrophenyl)ethanone is an organic compound that features a combination of aromatic rings with nitro and anilino substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylanilino)-1-(4-nitrophenyl)ethanone typically involves the reaction of 3,5-dimethylaniline with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylanilino)-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides, and nucleophilic reagents like amines or alkoxides.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

2-(3,5-Dimethylanilino)-1-(4-nitrophenyl)ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylanilino)-1-(4-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and anilino groups can play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylanilino)-1-(4-methylphenyl)ethanone
  • 2-(3,5-Dimethylanilino)-1-(4-chlorophenyl)ethanone
  • 2-(3,5-Dimethylanilino)-1-(4-fluorophenyl)ethanone

Uniqueness

2-(3,5-Dimethylanilino)-1-(4-nitrophenyl)ethanone is unique due to the presence of both nitro and anilino groups, which impart distinct chemical and biological properties

Properties

CAS No.

66144-17-0

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

2-(3,5-dimethylanilino)-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C16H16N2O3/c1-11-7-12(2)9-14(8-11)17-10-16(19)13-3-5-15(6-4-13)18(20)21/h3-9,17H,10H2,1-2H3

InChI Key

BDEUJQNTESIVCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.